molecular formula C12H10BrFN2 B1424090 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine CAS No. 1219967-14-2

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Cat. No.: B1424090
CAS No.: 1219967-14-2
M. Wt: 281.12 g/mol
InChI Key: SYNSPMODSIZJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a brominated pyridine ring and a fluorinated phenyl ring, which may impart unique chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine typically involves the following steps:

    Amination: The introduction of the amine group can be carried out using an amine source such as aniline or a substituted aniline derivative. This step may require a catalyst and specific reaction conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-pyridinyl)-N-(4-fluorophenyl)amine
  • N-(3-Methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine

Uniqueness

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is unique due to the specific combination of bromine, methyl, and fluorine substituents, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSPMODSIZJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.